L-Glutamine, L-lysylglycyl-

Description

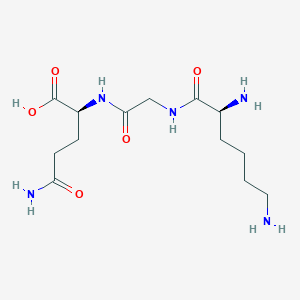

Structure

2D Structure

3D Structure

Properties

CAS No. |

172684-38-7 |

|---|---|

Molecular Formula |

C13H25N5O5 |

Molecular Weight |

331.37 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H25N5O5/c14-6-2-1-3-8(15)12(21)17-7-11(20)18-9(13(22)23)4-5-10(16)19/h8-9H,1-7,14-15H2,(H2,16,19)(H,17,21)(H,18,20)(H,22,23)/t8-,9-/m0/s1 |

InChI Key |

XNKDCYABMBBEKN-IUCAKERBSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Lysylglycyl L Glutamine

Chemical Synthesis Approaches

Chemical peptide synthesis has evolved significantly, with solid-phase and solution-phase methods being the cornerstones of this field. These approaches, along with innovative ligation techniques, provide robust pathways for the construction of L-lysylglycyl-L-glutamine.

Expedited Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, including tripeptides like L-lysylglycyl-L-glutamine. pacific.edu In SPPS, the peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support, known as a resin. core.ac.uk This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. pacific.edu

The synthesis typically proceeds from the C-terminus to the N-terminus. pacific.edu For L-lysylglycyl-L-glutamine, the process would commence by attaching the C-terminal amino acid, L-glutamine, to a suitable resin, such as a Rink amide resin. acs.org The subsequent amino acids, glycine (B1666218) and then L-lysine, are added in a stepwise manner. Each addition involves a cycle of deprotection of the N-terminal protecting group (commonly the Fmoc group, which is removed by a base like piperidine) followed by the coupling of the next protected amino acid. core.ac.ukacs.org

To expedite the synthesis, various strategies can be employed:

High-efficiency coupling reagents: Reagents like HATU, HCTU, or COMU enhance the speed and efficiency of peptide bond formation, leading to higher yields and purity. creative-peptides.com

Pseudoproline dipeptides: Incorporating pseudoproline dipeptides can serve as building blocks to facilitate the synthesis of more complex peptides. nih.govd-nb.info

Upon completion of the chain assembly, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). acs.org The final crude peptide is then purified, often by methods like reversed-phase high-performance liquid chromatography (RP-HPLC). gyrosproteintechnologies.com

| Strategy | Description | Key Advantage |

| Microwave-assisted SPPS | Utilizes microwave energy to accelerate reaction rates. | Drastically reduces synthesis time. |

| High-Efficiency Coupling Reagents | Employs advanced reagents (e.g., HATU, HCTU) for faster and more complete peptide bond formation. creative-peptides.com | Improves coupling efficiency and minimizes side reactions. creative-peptides.com |

| Optimized Resin Selection | Choosing a resin with ideal properties for the target peptide (e.g., Wang resin). creative-peptides.com | Enhances the purity and yield of the final peptide. creative-peptides.com |

Solution-Phase Convergent Synthesis Techniques

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves conducting the reactions in a homogeneous solution. creative-peptides.com While it can be more labor-intensive due to the need for purification after each step, it is well-suited for the large-scale synthesis of shorter peptides. core.ac.uk

Process Optimization for Enhanced Yield and Purity

Optimizing the synthesis process is critical to maximize the yield and purity of L-lysylglycyl-L-glutamine. creative-peptides.comcsbio.com This involves a multi-faceted approach:

Reagent Selection: Using high-quality, fresh solvents and highly efficient coupling reagents can minimize side reactions. creative-peptides.comgyrosproteintechnologies.com Additives like HOBt or HOAt can be used to suppress racemization. creative-peptides.com

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and reagent concentration is crucial. creative-peptides.com For instance, heating can speed up reactions, but must be controlled to prevent degradation or racemization. csbio.com

Protecting Group Strategy: The judicious choice of protecting groups for the amino acid side chains is essential to prevent unwanted reactions during synthesis.

Purification Techniques: Effective purification is paramount. While RP-HPLC is a standard, other methods like ion-exchange chromatography can be used as an orthogonal purification step to remove specific impurities and improve the final purity. bio-works.com Multi-step purification strategies, moving from crude to fine purification, can also be employed for challenging syntheses. creative-peptides.com Capping unreacted amino groups after a coupling reaction can also simplify the purification process by minimizing deletion products. gyrosproteintechnologies.com

Enzymatic Synthesis Approaches

Enzymatic methods for peptide synthesis offer several advantages over chemical synthesis, including high specificity, mild reaction conditions, and the avoidance of toxic reagents and protecting groups.

Biocatalyst Identification and Engineering for Peptide Bond Formation

The enzymatic synthesis of peptides relies on biocatalysts, primarily enzymes, that can facilitate the formation of peptide bonds. nih.gov For a tripeptide like L-lysylglycyl-L-glutamine, this would involve enzymes that can ligate the constituent amino acids.

Identifying suitable biocatalysts is the first step. Enzymes like proteases, which normally break peptide bonds, can be used in reverse under specific conditions to synthesize them. acsgcipr.org Lipases and esterases are also being explored for their ability to form amide bonds. acsgcipr.orgresearchgate.net Additionally, amino acid ligases represent a promising class of enzymes for this purpose. researchgate.net For example, the enzyme α-amino acid ester acyltransferase has been successfully used to synthesize the dipeptide L-alanyl-L-glutamine. nih.gov

Enzyme engineering plays a crucial role in developing biocatalysts with desired properties. acs.org Through techniques like directed evolution, enzymes can be tailored to:

Enhance their stability in non-physiological conditions. acs.org

Broaden their substrate specificity to accept the desired amino acids.

Increase their catalytic efficiency for peptide bond formation.

High-Throughput Screening of Enzyme Libraries for Optimal Catalysis

The discovery of suitable enzymes is a critical first step in developing a biocatalytic synthesis route for L-lysylglycyl-L-glutamine. High-throughput screening (HTS) of diverse enzyme libraries offers a powerful strategy to identify biocatalysts with the desired activity and selectivity for peptide bond formation. rsc.orgrsc.org This process involves rapidly testing a large number of enzymes, often derived from metagenomic or specifically engineered libraries, for their ability to ligate the constituent amino acids—L-lysine, L-glycine, and L-glutamine.

Enzyme libraries for screening can be sourced from a variety of microorganisms or can be generated through directed evolution techniques to enhance specific properties like substrate specificity, stability, and catalytic efficiency. rsc.org For the synthesis of a tripeptide like L-lysylglycyl-L-glutamine, screening would likely focus on identifying ligases or proteases that can function in reverse to form peptide bonds. nih.gov

Potential Enzyme Classes for Screening:

Peptide Ligases: These enzymes are naturally involved in peptide bond formation. For instance, enzymes from the ATP-grasp superfamily are known to catalyze peptide ligation. rsc.org A screening library could include a diverse set of these enzymes to identify one that can sequentially link the three amino acids.

Proteases: Under specific reaction conditions, proteases such as subtilisin, trypsin, or papain can catalyze the formation of peptide bonds in a kinetically controlled process. nih.gov Trypsin, for example, shows specificity for the C-terminal side of lysine (B10760008) residues and could potentially be used to ligate glycine to a protected L-lysine derivative. nih.gov

Transglutaminases: These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. nih.govmdpi.com While this would form a different linkage than the standard peptide backbone, engineered transglutaminases or the use of protected amino acids could potentially be explored for specific ligations.

Screening Assay Design:

A successful HTS campaign relies on a robust and sensitive assay to detect the formation of the target tripeptide. A common approach involves the use of chromogenic or fluorogenic substrates. For example, a modified amino acid or a short peptide that releases a colored or fluorescent molecule upon successful ligation can be employed. nih.gov Mass spectrometry-based screening methods are also increasingly used for their ability to directly detect the product without the need for labeled substrates. elifesciences.org

A hypothetical HTS workflow for an enzyme to produce the Gly-Gln dipeptide portion could involve the following steps, which could then be adapted for the full tripeptide:

| Step | Description | Example Technique |

| 1. Library Preparation | A diverse library of potential enzymes (e.g., engineered proteases, ligases) is prepared in a microtiter plate format. | Robotic liquid handling for dispensing enzyme cultures or purified enzymes. |

| 2. Substrate Addition | Protected L-glycine (as the acyl donor) and a labeled L-glutamine derivative (as the acyl acceptor) are added to each well. | Automated dispensers. |

| 3. Incubation | The reaction is allowed to proceed under controlled conditions (temperature, pH, time). | Temperature-controlled incubators. |

| 4. Detection | The formation of the dipeptide is quantified by measuring the signal from the labeled product. | Fluorescence plate reader or mass spectrometer. |

| 5. Hit Identification | Wells showing significant product formation are identified as "hits" containing a potentially useful enzyme. | Data analysis software to identify wells with signals above a certain threshold. |

This systematic screening approach can rapidly narrow down a vast number of enzymes to a select few promising candidates for the synthesis of L-lysylglycyl-L-glutamine.

Reaction Parameter Modulation for Biocatalytic Efficiency and Stereoselectivity

Once a suitable enzyme has been identified, optimizing the reaction conditions is paramount to maximize the yield, efficiency, and stereoselectivity of the synthesis. nih.govacs.org Key parameters that can be modulated include pH, temperature, substrate concentrations, and the use of co-solvents.

pH and Temperature:

Enzymes have an optimal pH and temperature range for their activity. For protease-catalyzed peptide synthesis, a relatively high pH is often used to ensure that the amino group of the nucleophile (the incoming amino acid) is deprotonated, which is necessary for the nucleophilic attack. nih.gov However, a very high pH can also lead to the hydrolysis of the ester substrate in kinetically controlled synthesis. nih.gov The optimal temperature is a balance between enhancing the reaction rate and maintaining the stability of the enzyme. nih.gov

Substrate Concentration and Engineering:

The concentration of the substrates can significantly influence the reaction equilibrium. In kinetically controlled synthesis, an excess of the nucleophile is often used to favor aminolysis over the hydrolysis of the acyl-enzyme intermediate. nih.gov The nature of the substrates themselves can also be engineered. For instance, using activated esters of the acyl donor (the C-terminal protected amino acid) can increase the rate of the acylation step. rsc.org

Co-solvents and Reaction Media:

The use of organic co-solvents can shift the reaction equilibrium towards synthesis by reducing the water activity, thereby suppressing the competing hydrolysis reaction. nih.gov However, organic solvents can also denature the enzyme. Therefore, a careful selection of the solvent and its concentration is necessary. nih.gov Ionic liquids and frozen aqueous systems have also been explored as alternative reaction media to enhance peptide synthesis. nih.gov

The following table illustrates hypothetical optimization of reaction parameters for the enzymatic synthesis of a dipeptide, which would be a foundational step for synthesizing the tripeptide L-lysylglycyl-L-glutamine.

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

| pH | 6.0 - 10.0 | 8.5 | Balances nucleophile deprotonation with substrate stability. nih.gov |

| Temperature (°C) | 25 - 50 | 40 | Maximizes reaction rate while maintaining enzyme stability. nih.gov |

| Nucleophile:Acyl Donor Ratio | 1:1 - 5:1 | 3:1 | Drives the reaction towards aminolysis over hydrolysis. nih.gov |

| Co-solvent (e.g., DMSO) | 0% - 50% (v/v) | 20% | Reduces water activity to favor synthesis without significant enzyme denaturation. acs.org |

By systematically modulating these parameters, the biocatalytic process can be fine-tuned to achieve high conversion rates and excellent stereoselectivity, ensuring the production of the desired L-isomer of the tripeptide.

Hybrid Chemo-Enzymatic Synthetic Route Development

In a typical chemo-enzymatic route, chemical synthesis is used to prepare protected amino acid or peptide fragments, which are then enzymatically ligated to form the final product. rsc.orgasm.org This approach can reduce the number of protection and deprotection steps required in a purely chemical synthesis and can overcome the substrate specificity limitations of a purely enzymatic approach.

A plausible chemo-enzymatic strategy for L-lysylglycyl-L-glutamine could involve the following steps:

Chemical Synthesis of Fragments:

Synthesis of an N-terminally protected L-lysine derivative, for example, Fmoc-Lys(Boc)-OH.

Synthesis of a C-terminally protected dipeptide, H-Gly-Gln-OR, where R is a suitable protecting group. This dipeptide could itself be synthesized chemically or enzymatically.

Enzymatic Ligation:

A suitable enzyme, identified through screening and optimized as described above, would be used to catalyze the ligation of the two fragments. For instance, a protease with specificity for the C-terminus of the lysine derivative could be employed.

| Step | Method | Description | Advantages |

| 1. Fragment Synthesis | Chemical Synthesis (e.g., SPPS or LPPS) | Preparation of protected L-lysine and a Gly-Gln dipeptide. beilstein-journals.org | High efficiency for short fragments, allows for a wide range of protecting groups. |

| 2. Enzymatic Ligation | Biocatalysis | Ligation of the protected lysine to the dipeptide fragment using a specific enzyme. nih.gov | High stereoselectivity, mild reaction conditions, avoids racemization. beilstein-journals.org |

| 3. Deprotection | Chemical Synthesis | Removal of all protecting groups to yield the final tripeptide. | Well-established chemical methods. |

This hybrid approach leverages the efficiency of chemical synthesis for creating the building blocks and the high selectivity of enzymes for the crucial peptide bond formation, leading to a potentially more efficient and greener synthesis of L-lysylglycyl-L-glutamine. nih.gov The development of such routes is a testament to the increasing sophistication of modern peptide synthesis. asm.org

Sophisticated Structural Elucidation and Characterization of L Lysylglycyl L Glutamine

High-Resolution Spectroscopic Techniques for Conformational Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of peptides in solution, mimicking their native environment. For a tripeptide like L-lysylglycyl-L-glutamine, multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign the proton (¹H) and carbon (¹³C) resonances to specific amino acid residues within the peptide chain. researchgate.net

Once assignments are made, Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space proximities between protons. These NOE-derived distance restraints are crucial for calculating the three-dimensional structure. For instance, the presence of an NOE between the alpha-proton of lysine (B10760008) and the amide proton of glycine (B1666218) would indicate a close spatial relationship, helping to define the peptide backbone's fold.

Furthermore, NMR relaxation measurements (T1 and T2) can shed light on the internal dynamics of the peptide at various sites. researchgate.net These studies can reveal the flexibility of the peptide backbone and the side chains of lysine and glutamine, providing a more complete picture of its conformational ensemble in solution. researchgate.net The analysis of ¹³C NMR spectra also provides valuable information on the metabolism and interactions of glutamine-containing molecules within cellular environments. nih.gov

| NMR Experiment Type | Information Obtained | Relevance to L-Lysylglycyl-L-Glutamine |

| 1D ¹H and ¹³C NMR | Initial assessment of chemical environment of nuclei. researchgate.nethmdb.cachemicalbook.com | Provides a fingerprint of the molecule and confirms the presence of expected functional groups. |

| COSY/TOCSY | Through-bond correlations between protons. | Enables sequential assignment of protons within each amino acid residue. |

| NOESY | Through-space correlations between protons (<5 Å). | Provides distance restraints for 3D structure calculation and reveals folding patterns. |

| T1/T2 Relaxation | Information on molecular tumbling and internal motions. researchgate.net | Characterizes the flexibility of the peptide backbone and side chains in solution. |

Advanced Mass Spectrometry (MS) for Sequence Validation and Post-Translational Modifications

Mass spectrometry (MS) is an indispensable technique for verifying the primary structure of peptides and identifying any modifications. Using techniques like Electrospray Ionization (ESI), the L-lysylglycyl-L-glutamine molecule is ionized and its mass-to-charge ratio (m/z) is precisely measured, confirming its molecular weight. massbank.eumassbank.jp

Tandem mass spectrometry (MS/MS) is then used for sequence validation. In this process, the parent ion corresponding to the tripeptide is isolated and fragmented. The resulting fragment ions (typically b- and y-type ions) are analyzed to deduce the amino acid sequence. For L-lysylglycyl-L-glutamine, the fragmentation pattern would be expected to show losses corresponding to glutamine, glycine, and lysine residues, confirming the Lys-Gly-Gln sequence.

This high-resolution technique is also sensitive enough to detect post-translational modifications (PTMs). For L-lysylglycyl-L-glutamine, this could include modifications such as methylation or acetylation of the lysine side chain, or cyclization of the N-terminal glutamine to pyroglutamic acid, which can occur in the ion source. plos.orgnih.gov Careful optimization of MS conditions is crucial to distinguish between genuine PTMs and in-source artifacts. nih.gov

| Mass Spectrometry Technique | Primary Function | Application to L-Lysylglycyl-L-Glutamine |

| ESI-MS | Determination of molecular weight. massbank.eu | Confirms the overall mass of the tripeptide. |

| Tandem MS (MS/MS) | Amino acid sequence determination. | Validates the Lys-Gly-Gln sequence through fragmentation analysis. |

| High-Resolution MS | Detection of subtle mass shifts. | Identifies potential post-translational modifications like methylation or acetylation. plos.org |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. nih.govresearchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure.

For a short peptide like L-lysylglycyl-L-glutamine, which is unlikely to form stable α-helices or β-sheets, the CD spectrum is often indicative of a "random coil" or disordered conformation. nih.gov However, studies on other tripeptides have shown that what is often termed "random coil" can be a dynamic equilibrium of more defined structures, such as the polyproline II (PPII) helix and β-strand conformations. nih.govacs.org The precise shape and intensity of the CD spectrum can provide insights into the predominant conformations present in the ensemble. Temperature-dependent CD studies can further reveal the thermodynamics of conformational transitions. acs.org

| Secondary Structure | Characteristic CD Signal (nm) | Interpretation for L-Lysylglycyl-L-Glutamine |

| α-Helix | Negative bands at ~222 and ~208, positive band at ~193. | Unlikely to be a stable structure in a tripeptide. |

| β-Sheet | Negative band around ~218 nm. researchgate.net | Possible contributor to the conformational ensemble. |

| Polyproline II (PPII) | Negative band around ~206 nm and a strong positive band around ~228 nm. | A likely conformation for short, flexible peptides in aqueous solution. nih.govacs.org |

| Random Coil/Disordered | Strong negative band below 200 nm. | Often represents a mixture of various extended and turn-like structures. |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.gov These techniques are complementary and offer insights into the local environment of specific functional groups.

In the context of L-lysylglycyl-L-glutamine, the Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is particularly informative. The exact frequency of this band is sensitive to the peptide's secondary structure and hydrogen bonding patterns. For example, different conformations like β-turns, extended strands, or helical structures have distinct Amide I frequencies. sid.ir

Raman spectroscopy can provide additional details, especially for the vibrations of non-polar groups and the peptide backbone. researchgate.netresearchgate.net By analyzing the various vibrational modes, including those from the lysine and glutamine side chains, a comprehensive picture of the peptide's local structure and intermolecular interactions can be constructed. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information Yielded |

| Amide I (C=O stretch) | 1600 - 1700 | Secondary structure (β-turns, extended chains), hydrogen bonding. |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Conformational state and hydrogen bonding. |

| CH₂, CH₃ Bending | 1350 - 1480 | Side chain and backbone conformation. sid.ir |

| Side Chain Vibrations (e.g., NH₃⁺, COO⁻) | Variable | Conformation and ionization state of amino acid side chains. |

Computational Structural Prediction and Validation

Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis

While spectroscopic methods provide averaged structural information, molecular dynamics (MD) simulations offer a powerful computational approach to explore the full conformational landscape and dynamics of a peptide over time. livecomsjournal.org By solving Newton's equations of motion for the atoms of the peptide and surrounding solvent, MD simulations can generate a trajectory that describes the peptide's movements and conformational changes. nih.govchemrxiv.org

For L-lysylglycyl-L-glutamine, an MD simulation would typically be initiated from an extended conformation. Over the course of the simulation (nanoseconds to microseconds), the peptide would be observed to fold and sample a wide range of conformations. Analysis of this trajectory allows for the identification of the most populated conformational states, the transitions between them, and the nature of their flexibility.

The results from MD simulations can be directly validated against experimental data. For example, theoretical NMR parameters (like NOEs) or CD spectra can be calculated from the simulated ensemble of structures and compared with the experimental results. This synergy between computational prediction and experimental validation provides a robust and detailed understanding of the structural properties of L-lysylglycyl-L-glutamine.

| MD Simulation Output | Type of Information | Significance for L-Lysylglycyl-L-Glutamine |

| Trajectory | Time-evolution of atomic coordinates. | Visualizes folding, flexibility, and conformational transitions. |

| Conformational Clustering | Grouping of similar structures. | Identifies the most stable and frequently occurring conformations. |

| Root Mean Square Fluctuation (RMSF) | Measure of atomic displacement. | Highlights flexible regions of the peptide, such as the side chains. researchgate.net |

| Hydrogen Bond Analysis | Identification of hydrogen bonds over time. | Reveals key interactions that stabilize specific conformations. |

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of peptides like L-lysylglycyl-L-glutamine. These computational methods model the electron distribution within the molecule, allowing for the determination of key electronic properties that govern its chemical behavior.

At the heart of understanding a molecule's reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. A lower EHOMO suggests a more stable molecule, whereas a higher EHOMO points to greater reactivity for electron donation. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity.

For the constituent amino acid L-glutamine, DFT calculations have determined its EHOMO and ELUMO to be approximately -5.74 eV and -1.72 eV, respectively. mdpi.com The binding ability of such molecules often increases with a higher EHOMO and a lower ELUMO. mdpi.com Analysis of L-glutamine also reveals that its electronic density of states is primarily influenced by the p electrons of its nitrogen, oxygen, and carbon atoms, with contributions from s electrons at lower energy levels. mdpi.com

Interactive Data Table: Theoretical Electronic Properties of L-Glutamine

In Silico Prediction of Peptide Folding and Stability

In silico methods, including molecular dynamics (MD) simulations and computational screening, are powerful tools for predicting the three-dimensional structure, conformational dynamics, and stability of peptides like L-lysylglycyl-L-glutamine. These predictions are vital for understanding the peptide's biological function and interactions.

Tripeptides are generally classified into three categories based on their structural rigidity: rigid, non-rigid, and intermediate. nih.gov An analysis of a large dataset of tripeptides found that approximately 18% are rigid, 4% are non-rigid, and the vast majority (78%) are intermediate. nih.gov The specific conformation of a tripeptide is determined by its side chain characteristics and hydrogen bond interactions. nih.gov For L-lysylglycyl-L-glutamine, the presence of polar side chains in both lysine and glutamine suggests it likely falls into the intermediate or non-rigid category, possessing significant conformational flexibility.

Studies on poly(L-lysyl-L-glutamine) have shown that it does not adopt an ordered conformation, such as an alpha-helix, in aqueous solutions across a wide pH range (1.5-12.5). nih.gov This tendency towards an unordered state is thought to be stabilized by hydrogen bonding between the side chains. nih.gov This suggests that the L-lysylglycyl-L-glutamine tripeptide is also likely to exist as a flexible, unordered structure in solution rather than adopting a fixed, rigid conformation.

Interactive Data Table: General Classification of Tripeptide Structures

Mechanistic Studies of Enzymatic and Non Enzymatic Degradation of L Lysylglycyl L Glutamine

Identification and Characterization of Peptide-Specific Hydrolases

The enzymatic breakdown of L-Lysylglycyl-L-Glutamine is primarily mediated by peptidases, a large class of enzymes responsible for the hydrolysis of peptide bonds. ucsf.edu Understanding the specific hydrolases that act on this tripeptide is crucial for predicting its metabolic fate.

In Vitro Kinetic Analysis of Enzymatic Hydrolysis

The kinetics of enzymatic hydrolysis of tripeptides can be investigated using various in vitro methods. nih.gov A common approach involves incubating the peptide with a specific peptidase and monitoring the rate of its disappearance or the appearance of its cleavage products over time. tandfonline.comresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) are often employed to quantify the peptide and its fragments. tandfonline.comresearchgate.net

Kinetic parameters, including the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat), can be determined to characterize the efficiency of the enzymatic reaction. tandfonline.comresearchgate.net For instance, studies on other tripeptides have utilized HPLC with evaporative light scattering detection (ELSD) to examine their hydrolysis by enzymes like dipeptidylpeptidase-IV (DPP-IV). tandfonline.comresearchgate.net The rate of hydrolysis can vary significantly depending on the amino acid sequence of the tripeptide. tandfonline.com

Table 1: Representative Kinetic Parameters for Tripeptide Hydrolysis by Peptidases

| Tripeptide | Peptidase | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Gly-Pro-Ala | DPP-IV | - | - | - |

| Gly-Ala-Hyp | DPP-IV | - | - | - |

| D-Dap(MeNHBz)-GFKFF*ALRK(Dnp)-D-R-D-R | Scytalidoglutamic peptidase | 0.000065 | 34.8 | 535,000,000 |

Substrate Specificity Profiling of Candidate Peptidases

Identifying the peptidases that can cleave L-Lysylglycyl-L-Glutamine requires substrate specificity profiling. This can be achieved through techniques like multiplex substrate profiling by mass spectrometry (MSP-MS). ucsf.eduacs.org This method uses a library of diverse peptides to determine the cleavage preferences of a particular peptidase. ucsf.eduresearchgate.net

The specificity of a peptidase is determined by the amino acid residues at and around the scissile bond, denoted as P1, P2, P1', P2', etc. nih.gov For example, some peptidases have a strong preference for a specific amino acid at the P1 position. ucsf.edu Structural analysis of the enzyme's active site can also provide insights into its substrate specificity, revealing how the shape and properties of the binding groove accommodate certain peptide sequences. nih.gov

Elucidation of Enzyme-Catalyzed Degradation Pathways and Intermediates

The degradation of L-Lysylglycyl-L-Glutamine by peptidases can proceed through different pathways, leading to various intermediate and final products. The initial cleavage can occur at either of the two peptide bonds: between Lysine (B10760008) and Glycine (B1666218), or between Glycine and Glutamine.

The resulting degradation products would be smaller peptides and individual amino acids. For instance, cleavage of the Lys-Gly bond would yield L-Lysine and Glycyl-L-Glutamine. Conversely, cleavage of the Gly-Gln bond would produce L-Lysylglycine and L-Glutamine. Further enzymatic action could then break down the resulting dipeptides into their constituent amino acids. The specific pathway and the intermediates formed depend on the substrate specificity of the acting peptidase. nih.govresearchgate.net

The degradation of the L-Glutamine residue itself can also occur, leading to the formation of L-Glutamic acid and ammonia (B1221849), a reaction catalyzed by glutaminases. conicet.gov.arbiorxiv.orgwikipedia.org

Non-Enzymatic Degradation Mechanisms in Controlled Environments

In addition to enzymatic action, L-Lysylglycyl-L-Glutamine can degrade through non-enzymatic chemical reactions, which are significantly influenced by environmental factors.

Comprehensive pH-Dependence of Degradation Kinetics

The stability of peptides in aqueous solutions is highly dependent on pH. nih.govnih.gov For peptides containing glutamine, degradation can occur through the deamination of the glutamine side chain, a reaction that is catalyzed by both acid and base. sigmaaldrich.com Studies on L-alanyl-L-glutamine have shown that maximum stability is achieved around pH 6.0. nih.gov Similarly, free L-glutamine exhibits maximum stability in the pH range of 5.0 to 7.5. nih.gov The degradation rate increases significantly under both acidic and basic conditions. sigmaaldrich.com

The pH can also influence the hydrolysis of the peptide bonds themselves. For some tripeptides, hydrolytic cleavage is more pronounced under basic conditions. nih.gov

Table 2: pH-Dependent Degradation of Glutamine-Containing Peptides

| pH | Degradation Rate of L-alanyl-L-glutamine | Stability of L-glutamine |

| Acidic (<5.0) | Increased | Decreased |

| Neutral (5.0-7.5) | Maximum Stability (approx. 6.0) | Maximum Stability |

| Basic (>7.5) | Increased | Decreased |

Temperature and Ionic Strength Effects on Peptide Stability

Temperature is a critical factor affecting the rate of peptide degradation. As with most chemical reactions, an increase in temperature generally leads to an accelerated rate of degradation. nih.govsigmaaldrich.comrndsystems.com Studies on L-glutamine have shown that its degradation is significantly faster at 37°C compared to 2-8°C. sigmaaldrich.com For L-alanyl-L-glutamine, the activation energy for degradation at pH 6.0 has been determined, allowing for the prediction of its shelf-life at different temperatures. nih.gov

Ionic strength of the solution can also influence peptide stability, although its effect can be complex. nih.gov For some proteins, at high ionic strength, the colloidal stability is less sensitive to pH changes. nih.gov However, the specific impact of ionic strength on the degradation kinetics of L-Lysylglycyl-L-Glutamine would require dedicated experimental investigation.

Table 3: Temperature Effect on L-glutamine Degradation

| Temperature | Degradation Rate |

| -80°C | Undetectable |

| -20°C | Minimal (<0.03%/day) |

| 4°C | <0.15%/day |

| 22-24°C | Variable (0.22% - 0.8%/day depending on solution) |

| 37°C | Significantly increased |

Note: This data is for L-glutamine and serves as an indicator of the expected temperature dependence for a glutamine-containing peptide like L-Lysylglycyl-L-Glutamine. nih.govsigmaaldrich.com

Role of Solvent Composition and Buffer Systems in Degradation Profiles

The stability of peptides like L-lysylglycyl-L-glutamine in aqueous solutions is profoundly influenced by the surrounding chemical environment, including the composition of the solvent and the type of buffer system employed. These factors can dictate the rate and pathways of degradation, primarily by affecting the susceptible glutamine residue and the peptide bonds.

The degradation of glutamine and glutamine-containing peptides is highly dependent on pH. nih.govnih.gov Studies on L-glutamine and related dipeptides, such as L-alanyl-L-glutamine, have shown that maximum stability is typically achieved in a slightly acidic to neutral pH range, approximately pH 5.0 to 7.5. nih.govnih.gov Both acid- and base-catalyzed hydrolysis contribute to degradation outside this optimal range. nih.govmdpi.com The deamidation of the C-terminal glutamine residue in L-lysylglycyl-L-glutamine is therefore expected to accelerate at pH values below 5 and above 7.5.

The choice of buffering agent is also critical. Certain buffer species can actively participate in the degradation reactions. Phosphate (B84403) and bicarbonate ions, for example, have been shown to catalyze the deamination of L-glutamine. researchgate.net In contrast, some studies have found citrate (B86180) buffers to be more favorable for the stability of certain lyophilized formulations compared to phosphate buffers. amazonaws.com The buffer can also impact the conformational stability of the peptide, with different buffers affecting enzymatic activity and protein structure differently. amazonaws.com For instance, the half-life of L-amino acid oxidase was found to be significantly longer in a glycine-NaOH buffer compared to Tris-HCl or potassium phosphate buffers at the same pH. amazonaws.com

Solvent composition, including the presence of co-solvents and excipients, plays a significant role. The degradation rate of L-glutamine has been observed to vary in different solutions, such as simple aqueous solutions versus total parenteral nutrition (TPN) solutions containing dextrose. amazonaws.com The polarity of the solvent can impact the stability of peptide secondary structures and influence hydrophobic interactions, which in turn can affect degradation rates. researchgate.netpnas.org Excipients such as polyethylene (B3416737) glycol (PEG), sucrose, and certain amino acids like arginine and glycine have been reported to reduce peptide aggregation and can enhance stability. mdpi.com The inherent stability of amino acid residues can also be influenced by the surrounding solvent; for example, glutamine is predicted to be highly stable in most protecting osmolytes. nih.gov

Table 1: Influence of Solvent and Buffer Conditions on the Stability of L-Glutamine and Related PeptidesCharacterization of Degradation Products and By-products

The degradation of L-lysylglycyl-L-glutamine can proceed through several enzymatic and non-enzymatic pathways, leading to a variety of degradation products and by-products. The primary sites of degradation are the C-terminal glutamine residue and the two internal peptide bonds.

Non-Enzymatic Degradation:

In the absence of enzymes, the principal degradation pathways are intramolecular cyclization and hydrolysis.

Deamidation and Cyclization: The most common non-enzymatic degradation route for glutamine-containing peptides in aqueous solution is the intramolecular cyclization of the C-terminal glutamine residue. mdpi.commdpi.com This reaction involves the nucleophilic attack of the α-amino group of the glutamine residue on the side-chain amide carbonyl, leading to the formation of a pyroglutamyl (pGlu) peptide (L-lysylglycyl-pyroglutamic acid) and the release of an equimolar amount of ammonia . nih.govmdpi.com This pathway is significantly slower for glutamine than for asparagine, as it requires the formation of a less favorable six-membered ring intermediate. mdpi.com

Peptide Bond Hydrolysis: The peptide bonds linking the amino acid residues are susceptible to hydrolysis, especially under acidic or basic conditions. This cleavage can occur at two positions:

Cleavage of the glycyl-glutamine bond, yielding L-lysylglycine and free L-glutamine .

Cleavage of the lysyl-glycine bond, yielding free L-lysine and glycyl-L-glutamine .

Complete hydrolysis would result in the constituent free amino acids: L-lysine , L-glycine , and L-glutamine .

Enzymatic Degradation:

In a biological environment, various enzymes can catalyze the degradation of L-lysylglycyl-L-glutamine.

Glutaminases: These enzymes catalyze the hydrolysis of the side-chain amide of glutamine. d-nb.infomdpi.com Peptidoglutaminases can act on C-terminal glutamine residues, converting L-lysylglycyl-L-glutamine into L-lysylglycyl-L-glutamic acid and ammonia . mdpi.com

Proteases and Peptidases: The peptide backbone can be cleaved by a wide range of proteases and peptidases. For example, the small intestine possesses brush border peptidases that hydrolyze di- and tri-peptides. mdpi.com Furthermore, specific endoprotease activity has been identified in human saliva that preferentially cleaves after glutamine residues, particularly in the sequence Lys-Pro-Gln, suggesting that enzymes with specificity for sequences containing glutamine exist. nih.gov The action of such enzymes would lead to the formation of smaller peptide fragments and free amino acids.

Table 2: Potential Degradation Products of L-Lysylglycyl-L-GlutamineInvestigation of Molecular Interactions Involving L Lysylglycyl L Glutamine

Exploration of Interactions with Membrane Transporter Proteins

The transport of peptides across cellular membranes is a critical process, and it is primarily mediated by a class of proteins known as peptide transporters (PepT). Research indicates that the characteristics of small peptides, such as their charge and the sequence of their amino acids, significantly influence their interaction with these transporters.

Studies on teleost fish have provided valuable insights into the functioning of PepT1-type transporters, which are also found in mammals. nih.gov These transporters are responsible for the intestinal absorption of di- and tripeptides. Research using the neutral dipeptide Gly-Gln as a reference has shown that the presence and position of a charged amino acid, like the lysine (B10760008) in L-lysylglycyl-L-glutamine, can affect the transport currents. nih.gov For instance, in zebrafish PepT1a, dipeptides with a positively charged residue generally elicit smaller currents compared to the neutral Gly-Gln. nih.gov The position of the charged residue within the peptide is also a determining factor in the transport efficiency. nih.gov

Further investigations into the biophysical properties of peptide transporters have been conducted using model organisms. In Xenopus laevis oocytes expressing peptide transporters, the electrogenic nature of transport can be measured. For example, at a pH of 7.5, the cationic dipeptide Lys-Gly has been shown to induce considerably higher currents than the neutral Gly-Gln, while the anionic Gly-Asp evokes less current. researchgate.net This suggests that the positive charge of the lysine residue in L-lysylglycyl-L-glutamine would likely play a significant role in its recognition and translocation by peptide transporters.

The following table summarizes the observed transport characteristics of peptides with similarities to L-lysylglycyl-L-glutamine by PepT1-type transporters.

| Substrate | Transporter Type | Organism/System | Observed Transport Characteristics | Reference |

| Lys-Gly | PepT1a | Zebrafish | Elicited smaller currents compared to Gly-Gln. | nih.gov |

| Gly-Lys | PepT1a | Zebrafish | Elicited smaller currents compared to Gly-Gln. | nih.gov |

| Lys-Gly | PepT2 | Atlantic Salmon | Generated higher currents than Gly-Gln at pH 7.5. | researchgate.net |

| Gly-Gln | PepT2 | Atlantic Salmon | Elicited pH-dependent and Na⁺ independent inward currents. | researchgate.net |

Ligand Binding Studies with Putative Protein Receptors

While direct ligand binding studies for L-lysylglycyl-L-glutamine are not extensively documented, the interactions of larger peptides containing the Lys-Gln sequence can offer clues about its potential protein receptor targets. For example, a synthetic octapeptide containing a Tyr-Lys-Gln sequence has been shown to interact with G protein-coupled receptors (GPCRs), which are involved in neurotransmission and cellular growth. Similarly, the much larger polypeptide β-Endorphin, which terminates in a lysylglycyl-L-glutamine sequence, is a known agonist for μ-opioid receptors. wikipedia.org

The binding of peptides to receptors is a highly specific process governed by the amino acid sequence and conformation. The presence of a lysine residue, with its positively charged side chain, can facilitate electrostatic interactions with negatively charged pockets on a receptor surface. The glutamine residue, being polar but uncharged, can participate in hydrogen bonding. It is plausible that L-lysylglycyl-L-glutamine could exhibit weak affinity for receptors that recognize these features.

A peptide with the sequence Lys-Gln-Ala-Gly-Asp-Val, derived from the fibrinogen γ-chain, acts as a cell adhesion peptide by interacting with the α2bβ3 integrin. medchemexpress.com This interaction highlights the potential for sequences containing Lys-Gln to be involved in cell-cell and cell-matrix interactions.

Interaction with Intracellular Signaling Molecules and Enzymes

The potential for L-lysylglycyl-L-glutamine to interact with intracellular signaling molecules and enzymes is largely inferred from the known roles of its constituent amino acids, particularly L-glutamine. L-glutamine is a key player in cellular metabolism and signaling, influencing pathways such as the mTOR and MAPK pathways. cellsignal.com It is a precursor for the synthesis of nucleotides and the antioxidant glutathione (B108866). patsnap.com

Studies on piglets fed a low-crude protein diet supplemented with L-glutamine have shown an upregulation of certain amino acid transporters and an inhibition of protein synthesis via the GCN2/eIF2α/ATF4 signaling pathway at high concentrations. nih.govresearchgate.net This suggests that an influx of glutamine, potentially delivered in the form of L-lysylglycyl-L-glutamine, could modulate these central metabolic pathways.

Furthermore, L-glutamine can influence the immune system by supporting the proliferation of lymphocytes and the production of cytokines. drugbank.com It is conceivable that L-lysylglycyl-L-glutamine, upon cellular uptake and potential hydrolysis into its constituent amino acids, could contribute to these effects. The table below outlines some of the known intracellular signaling pathways and enzymes influenced by L-glutamine.

| Signaling Pathway/Enzyme | Effect of L-Glutamine | Potential Implication for L-Lysylglycyl-L-Glutamine | Reference |

| GCN2/eIF2α/ATF4 | Inhibition of protein synthesis at high concentrations. | Modulation of protein synthesis if the tripeptide leads to high intracellular glutamine levels. | nih.govresearchgate.net |

| mTORC1 | Activation, leading to cell growth. | Promotion of cell growth and proliferation. | cellsignal.com |

| Glutaminase (B10826351) (GLS) | Substrate for conversion to glutamate (B1630785). | Contribution to glutamate pool for energy and biosynthesis. | cellsignal.com |

| Glutamine Synthetase | Product of synthesis from glutamate and ammonia (B1221849). | Its constituent glutamine is a product of this enzyme. | patsnap.com |

Biophysical Characterization of Peptide-Biomolecule Association

The biophysical characterization of the interaction between L-lysylglycyl-L-glutamine and biomolecules is an area that requires more specific investigation. However, general principles of peptide-protein interactions can be applied. The binding of a tripeptide to a protein is a dynamic process involving changes in conformation and is driven by a combination of forces including hydrogen bonds, electrostatic interactions, and hydrophobic effects.

Studies on the structural analysis of tripeptides within proteins have categorized them as rigid, intermediate, or non-rigid based on the conformational flexibility between their Cα and Cβ atoms. nih.gov The specific conformation adopted by L-lysylglycyl-L-glutamine upon binding to a target would be crucial for its biological effect.

Isothermal titration calorimetry (ITC) is a powerful technique to measure the thermodynamic parameters of binding, such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). While no ITC data is currently available for L-lysylglycyl-L-glutamine, a study on the proton-coupled oligopeptide transporter YjdL showed a Kd of 14 μM for the binding of the dipeptide Ala-Lys. researchgate.net This indicates a relatively strong interaction. It is plausible that L-lysylglycyl-L-glutamine would exhibit a similar or slightly different binding affinity depending on the specific transporter or receptor.

Future biophysical studies, such as X-ray crystallography or NMR spectroscopy, would be invaluable in elucidating the precise three-dimensional structure of L-lysylglycyl-L-glutamine when bound to a biological target, providing a more detailed understanding of its mechanism of action.

Advanced Analytical Methodologies for L Lysylglycyl L Glutamine Quantification and Detection

High-Resolution Chromatographic Separations

High-resolution chromatography is the cornerstone for the analysis of L-Lysylglycyl-L-Glutamine, enabling the separation of the target peptide from impurities and degradation products. The selection of the chromatographic mode is dictated by the specific analytical challenge, whether it is achieving high-throughput analysis, separating by charge, or resolving stereoisomers.

Ultra-High Performance Liquid Chromatography (UHPLC) with Multi-Detector Arrays

Ultra-High Performance Liquid Chromatography (UHPLC) significantly enhances the speed and resolution of peptide separations compared to traditional HPLC by utilizing columns packed with sub-2 µm particles. mdpi.comchromatographyonline.com This technology allows for rapid analysis times while maintaining high efficiency, which is critical for the quality control of L-Lysylglycyl-L-Glutamine.

The coupling of UHPLC with a multi-detector array provides comprehensive information in a single run. A standard UV detector, typically monitoring absorbance at 210-220 nm where the peptide bond absorbs, is used for quantification. nih.gov However, relying on UV detection alone can be insufficient, as co-eluting impurities may go undetected. thermofisher.com To overcome this, additional detectors are employed. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can provide a more uniform response for non-volatile analytes, independent of their chromophoric properties. The most powerful detector to pair with UHPLC is a mass spectrometer (MS), which offers mass-based identification and confirmation of the peptide and its impurities. mdpi.comwaters.com

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., Acquity Peptide CSH C18, 1.7 µm, 2.1 x 100 mm) | Provides excellent separation of peptides based on hydrophobicity. lcms.cz |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and is compatible with MS detection. chromatographyonline.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides in reversed-phase chromatography. mdpi.com |

| Gradient | 5% to 40% B over 10 minutes | A gradient is necessary to elute peptides with varying hydrophobicities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UHPLC column, ensuring high efficiency. |

| Column Temperature | 45 °C | Elevated temperature can improve peak shape and reduce viscosity. mdpi.com |

| UV Detection | 214 nm | Wavelength for detecting the peptide bond, providing a universal signal for peptides. mdpi.com |

Ion-Exchange Chromatography for Charge-Based Separation

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge at a given pH. metwarebio.com For the tripeptide L-Lysylglycyl-L-Glutamine, the side chain of the N-terminal lysine (B10760008) residue contains a primary amine, which is positively charged at acidic to neutral pH. This makes the tripeptide amenable to Cation-Exchange Chromatography (CIEX). phenomenex.com In CIEX, the stationary phase possesses fixed negative charges (e.g., sulfonate groups) that interact with the positively charged peptide. bio-works.comtaylorfrancis.com

Peptides are loaded onto the column under low ionic strength conditions to facilitate binding. Elution is then achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., sodium chloride) or by changing the pH to alter the peptide's net charge. nih.govphenomenex.com IEX is particularly effective for separating peptides from variants with different charge states, such as deamidated forms where glutamine converts to glutamic acid, introducing an additional negative charge. phenomenex.com This technique serves as an excellent orthogonal method to reversed-phase chromatography, often used as an initial purification step to reduce sample complexity. bio-works.combio-works.com

| Parameter | Description | Application to L-Lysylglycyl-L-Glutamine |

|---|---|---|

| Principle | Separation based on reversible electrostatic interactions between charged analytes and a charged stationary phase. gilson.com | The positively charged lysine residue interacts with a negatively charged cation-exchange column. |

| Stationary Phase | Strong Cation Exchanger (SCX) with sulfopropyl functional groups. taylorfrancis.com | Ensures the stationary phase is negatively charged over a wide pH range (pH 2-12). bio-works.com |

| Mobile Phase pH | Typically run at a pH where the target peptide has a net positive charge (e.g., pH 3-6). phenomenex.com | At pH < 9, the lysine side chain is protonated, ensuring a positive charge for binding. |

| Elution Method | Increasing salt concentration (e.g., NaCl gradient) or increasing pH. phenomenex.com | Salt ions compete with the peptide for binding sites, causing elution. Increasing pH would neutralize the peptide's charge, reducing its affinity for the column. |

Chiral Separation Techniques for Stereoisomer Resolution

The biological activity of peptides is highly dependent on their stereochemistry. The synthesis of L-Lysylglycyl-L-Glutamine can inadvertently lead to the formation of diastereomers if any of the L-amino acids epimerize to their D-form. Detecting and quantifying these stereoisomeric impurities is critical. Chiral separation techniques in HPLC are designed to resolve enantiomers or diastereomers. nih.gov

Direct chiral separation is most commonly achieved using a Chiral Stationary Phase (CSP). nih.govrsc.org These phases contain a chiral selector that forms transient, diastereomeric complexes with the analytes, leading to different retention times. For peptides, CSPs based on macrocyclic antibiotics (e.g., teicoplanin), crown ethers, or zwitterionic selectors derived from cinchona alkaloids have proven effective. nih.govchiraltech.commdpi.com The choice of mobile phase, including its composition and additives, is crucial for optimizing the enantioselectivity. nih.govmdpi.com Alternatively, an indirect method involves derivatizing the peptide with a chiral agent to form diastereomers that can be separated on a standard achiral column, though direct methods are often preferred for their simplicity. nih.gov

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Separation Mechanism | Suitability for Tripeptides |

|---|---|---|---|

| Crown Ether-Based | (S)-3,3'-diphenyl-1,1'-binaphthyl-20-crown-6-ether | Forms inclusion complexes with protonated primary amines, with stability differing for stereoisomers. nih.gov | Effective for peptides with a free N-terminal amine, like L-Lysylglycyl-L-Glutamine. mdpi.com |

| Zwitterionic | Cinchona alkaloid-derived selectors (e.g., CHIRALPAK ZWIX) | Based on synergistic double ion-pairing interactions, hydrogen bonding, and π-π stacking. chiraltech.com | Versatile for chiral analysis of free amino acids and small peptides. chiraltech.com |

| Ligand-Exchange | Amino acid derivative (e.g., L-Proline) complexed with a metal ion (e.g., Cu²⁺) | Formation of transient, mixed-metal chelate complexes with the analyte stereoisomers. scispace.com | Well-established for separating amino acids and dipeptides; applicable to tripeptides. scispace.com |

Mass Spectrometry-Based Quantification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for peptide analysis due to its high sensitivity, specificity, and ability to provide structural information. When coupled with liquid chromatography, it enables robust quantification and detailed impurity profiling.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis

For quantifying L-Lysylglycyl-L-Glutamine at trace levels, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. acs.orgnih.gov The process begins with LC separation, followed by electrospray ionization (ESI), which gently transfers the peptide ions from the liquid phase into the gas phase, typically forming multiply charged ions (e.g., [M+2H]²⁺). youtube.com

These precursor ions are then selected in the first mass analyzer and fragmented in a collision cell, a process known as tandem mass spectrometry (MS/MS). The resulting fragment ions, which are characteristic of the peptide's sequence, are analyzed in the second mass analyzer. nih.gov By monitoring specific precursor-to-fragment ion transitions in a mode called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), the instrument achieves exceptional selectivity and sensitivity, allowing for quantification even in complex matrices. acs.orgnih.gov

| Parameter | Value/Description | Details |

|---|---|---|

| Molecular Formula | C₁₃H₂₅N₅O₅ | nih.gov |

| Monoisotopic Mass | 331.1856 Da | nih.gov |

| Precursor Ion (m/z) | [M+H]⁺ = 332.19 | Singly charged ion selected for fragmentation. |

| Precursor Ion (m/z) | [M+2H]²⁺ = 166.60 | Doubly charged ion, often abundant and preferred for ESI. |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | Standard method for peptide fragmentation. acs.org |

| Predicted Fragment Ions (y-ions) | y₁ (Gln) = 129.07; y₂ (Gly-Gln) = 186.09 | Fragments containing the C-terminus. |

| Predicted Fragment Ions (b-ions) | b₁ (Lys) = 129.10; b₂ (Lys-Gly) = 186.12 | Fragments containing the N-terminus. |

| MRM Transition for Quantification | 166.60 → 186.09 | A representative transition from the doubly charged precursor to the y₂ fragment for specific detection. |

Quantitative Impurity Profiling Methodologies

Synthetic peptide production can generate various impurities, including deletion sequences (e.g., Lys-Gln), insertion sequences, or peptides with protecting groups that were not fully removed during synthesis. mdpi.com Degradation can also occur, leading to products like pyroglutamate (B8496135) formation from the N-terminal glutamine (if it were N-terminal) or deamidation of the glutamine residue. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful technique for impurity profiling. lcms.cznih.gov HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of an unknown impurity. nih.govnih.gov By comparing the measured mass to a database of potential impurities, tentative identifications can be made. waters.com Subsequent MS/MS fragmentation of the impurity provides structural confirmation. This approach allows for the detection and identification of low-level impurities that might co-elute with the main peptide peak in chromatography, which is a significant advantage over UV-based methods alone. lcms.czwaters.com

| Impurity Type | Example related to L-Lysylglycyl-L-Glutamine | Mass Difference from Parent Peptide (Da) | Analytical Detection Method |

|---|---|---|---|

| Deletion Sequence | Lysyl-Glutamine (missing Gly) | -57.02 | LC-HRMS can detect the mass difference and MS/MS confirms the sequence. mdpi.com |

| Deamidation | L-Lysylglycyl-L-Glutamic Acid | +0.98 | HRMS detects the small mass shift; IEX can separate the charge variant. phenomenex.com |

| D-Isomer Formation | L-Lysyl-Glycyl-D-Glutamine | 0 | Co-elutes in standard RP-HPLC/MS. Requires chiral chromatography for separation. nih.gov |

| Incomplete Deprotection | Boc-L-Lysylglycyl-L-Glutamine (Boc=tert-Butoxycarbonyl) | +100.05 | LC-HRMS detects the mass of the protecting group. waters.com |

| Dimerization | (Lys-Gly-Gln)₂ | +331.19 | LC-MS detects the doubled mass. |

Development of Specific Biosensors and Molecular Probes6.3.1. Design and Synthesis of Fluorescent Probes for Selective Detection6.3.2. Radiotracer Synthesis and Application in Metabolic Flux Studies

Until research on these specific analytical methodologies for L-lysylglycyl-L-glutamine is conducted and published, a detailed article on this topic cannot be written.

Cellular and Subcellular Fate of L Lysylglycyl L Glutamine in Non Clinical Models

Cellular Uptake and Intracellular Distribution in Cultured Cell Lines

The cellular uptake of L-lysylglycyl-L-glutamine in cultured cell lines is anticipated to occur through peptide transporters. These transporters are responsible for the influx of small peptides into the cell. Once inside the cell, the distribution of the intact tripeptide or its subsequent metabolic products would be directed to various cellular compartments based on metabolic demand. For instance, the L-glutamine component is known to be utilized in the mitochondria and cytoplasm for various biosynthetic and energy-producing pathways.

Research on similar dipeptides, such as L-alanyl-L-glutamine, has shown that they can be more stable in culture media than the free amino acid L-glutamine, which degrades relatively quickly. thermofisher.com This increased stability can lead to more consistent cellular performance and extended culture viability. thermofisher.com Once taken up by cells, these dipeptides are enzymatically broken down into their individual amino acids. thermofisher.com It is plausible that L-lysylglycyl-L-glutamine would follow a similar pattern of uptake and intracellular hydrolysis.

Intracellular Processing and Enzymatic Cleavage in Model Organisms

Within the cellular environment, L-lysylglycyl-L-glutamine is expected to undergo enzymatic cleavage by peptidases. This process would break the peptide bonds, releasing the individual amino acids: L-lysine, glycine (B1666218), and L-glutamine. This intracellular processing is a common fate for small peptides taken up by cells.

Evidence from studies on larger polypeptides containing the "lysylglycyl-L-glutamine" sequence, such as certain forms of β-endorphin, indicates that they are subject to intracellular processing by enzymes known as prohormone convertases. wikiwand.com Furthermore, the dipeptide glycyl-L-glutamine has been identified as an enzymatic cleavage product of β-endorphin. guidechem.com This suggests that the glycyl-L-glutamine portion of the tripeptide could be released as a distinct bioactive molecule. The subsequent cleavage of glycyl-L-glutamine would then yield glycine and L-glutamine. L-glutaminases are enzymes that catalyze the cleavage of the gamma-amido bond of L-glutamine, yielding L-glutamate and ammonia (B1221849). researchgate.net

Subcellular Localization Studies Using Advanced Imaging Techniques

Influence on Cellular Metabolic Pathways (Mechanistic Research)

The metabolic influence of L-lysylglycyl-L-glutamine is primarily attributed to the roles of its constituent amino acids, particularly the versatile and abundant L-glutamine. invigormedical.com Once cleaved, the released L-glutamine can participate in a multitude of cellular metabolic pathways.

Nitrogen Flux and Ammonia Regulation Mechanisms

L-glutamine is a principal carrier of nitrogen in the body and plays a crucial role in nitrogen metabolism. sigmaaldrich.comdrugbank.com It acts as a nitrogen donor for the synthesis of numerous compounds, including other amino acids, purines, and pyrimidines. drugbank.com The synthesis of glutamine from glutamate (B1630785) and ammonia by glutamine synthetase is a key mechanism for assimilating ammonia, a potentially toxic waste product. drugbank.com Conversely, the breakdown of glutamine by glutaminase (B10826351) releases ammonia. nih.gov This process is important for regulating lysosomal pH and function. nih.gov The controlled release and uptake of ammonia from glutamine are vital for maintaining nitrogen balance and preventing ammonia toxicity. sigmaaldrich.comclevelandclinic.org

Table 1: Key Enzymes in L-Glutamine Nitrogen Metabolism

| Enzyme | Function | Cellular Location |

|---|---|---|

| Glutamine Synthetase (GS) | Synthesizes glutamine from glutamate and ammonia | Cytosol semanticscholar.org |

Contribution to Glutathione (B108866) Synthesis and Redox Homeostasis

L-glutamine is a critical precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. invigormedical.comnih.gov The synthesis of GSH, a tripeptide composed of glutamate, cysteine, and glycine, requires glutamate. nih.gov The conversion of glutamine to glutamate is therefore a rate-limiting step for GSH production in many cells. nih.gov By supplying glutamate, L-glutamine contributes to maintaining cellular redox balance and protecting cells from oxidative stress. cellsignal.comnih.gov The availability of glutamine can directly impact the cell's capacity to neutralize reactive oxygen species (ROS) and maintain a reduced intracellular environment. biomolther.orgoncotarget.com

Table 2: Steps in Glutathione Synthesis Dependent on L-Glutamine

| Step | Description | Key Enzyme |

|---|---|---|

| 1 | Hydrolysis of L-glutamine to L-glutamate | Glutaminase nih.gov |

| 2 | Ligation of L-glutamate and L-cysteine | Glutamate-cysteine ligase (GCL) nih.gov |

Role in Energy Metabolism and Mitochondrial Respiration

L-glutamine serves as a significant energy source for many rapidly dividing cells, including enterocytes and lymphocytes. drugbank.comhealthaid.co.uk It is a key anaplerotic substrate, meaning it can replenish the intermediates of the citric acid (TCA) cycle. cellsignal.com Glutamine is first converted to glutamate, which is then transformed into the TCA cycle intermediate α-ketoglutarate. cellsignal.com This process, known as glutaminolysis, fuels mitochondrial respiration and ATP production. oncotarget.comresearchgate.net In some cellular contexts, particularly in injured lung epithelium, glutamine has been shown to be a more critical substrate for mitochondrial respiration than glucose. nih.gov Studies have demonstrated that glutamine can restore mitochondrial oxygen consumption rates in injured cells. nih.gov

Table 3: L-Glutamine's Contribution to Mitochondrial Respiration

| Metabolic Process | Role of L-Glutamine | Key Outcome |

|---|---|---|

| Glutaminolysis | Converted to glutamate and then to α-ketoglutarate | Replenishes TCA cycle intermediates cellsignal.com |

| Oxidative Phosphorylation | Provides substrates for the electron transport chain | Supports ATP synthesis healthaid.co.ukresearchgate.net |

Precursor Function in De Novo Biosynthesis of Nucleotides and Proteins

Following a comprehensive review of available scientific literature, no specific research findings or data were identified regarding the cellular and subcellular fate of the tripeptide L-lysylglycyl-L-glutamine in non-clinical models. Consequently, there is no available information on its direct function as a precursor in the de novo biosynthesis of nucleotides and proteins.

Scientific investigation into the metabolic roles of peptides is an evolving field. While the functions of individual amino acids like L-glutamine are well-documented as precursors for nucleotide and protein synthesis, the specific metabolic pathways and precursor capabilities of the tripeptide L-lysylglycyl-L-glutamine have not been elucidated in published research. wikipedia.orgcellsignal.comnih.govnih.govd-nb.infonih.govsigmaaldrich.com

It is known that peptide transporters exist and can facilitate the uptake of small peptides into cells. researchgate.netnih.gov Theoretically, once intracellular, L-lysylglycyl-L-glutamine could be hydrolyzed by peptidases into its constituent amino acids: L-lysine, glycine, and L-glutamine. These individual amino acids could then enter their respective metabolic pathways.

L-glutamine is a well-established nitrogen donor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides and is also directly incorporated into proteins. wikipedia.orgcellsignal.comnih.govnih.govsigmaaldrich.com

Glycine is a direct precursor for purine nucleotide synthesis and is also a proteinogenic amino acid.

L-lysine is an essential amino acid incorporated into proteins.

However, this potential pathway is hypothetical for the tripeptide L-lysylglycyl-L-glutamine, as no studies have directly investigated its uptake, hydrolysis, and subsequent utilization of its constituent amino acids in cellular biosynthesis. Therefore, no data tables or detailed research findings on this specific compound can be provided.

Q & A

Q. How can researchers ensure the stability of L-glutamine in cell culture media, given its tendency to degrade into ammonia?

L-Glutamine degrades spontaneously in aqueous solutions, producing ammonia, which is cytotoxic. To mitigate this:

- Use L-alanyl-L-glutamine , a stabilized dipeptide substitute that hydrolyzes to release L-glutamine intracellularly, reducing ammonia accumulation .

- Prepare fresh L-glutamine solutions and aliquot them to avoid repeated freeze-thaw cycles. Monitor degradation using HPLC to quantify residual L-glutamine and ammonia levels .

- Optimize storage conditions (e.g., -20°C for long-term storage and 4°C for short-term use) to minimize hydrolysis .

Q. What are the methodological considerations for quantifying L-glutamine in biological samples?

- Enzymatic assays (e.g., glutaminase-coupled reactions) or HPLC with fluorescence detection are preferred for specificity. For example, derivatize samples with o-phthalaldehyde (OPA) to enhance detection sensitivity .

- Validate methods using spike-and-recovery experiments in matrices like serum or cell lysates to account for interference .

- Cross-reference with NMR spectroscopy to confirm structural integrity, especially in metabolomic studies .

Q. How does L-glutamine supplementation affect experimental outcomes in cancer cell models?

- Design experiments with glutamine-free vs. glutamine-supplemented media to assess dependency. For instance, some cancer cells exhibit "glutamine addiction," requiring exogenous glutamine for proliferation .

- Measure downstream metabolites (e.g., glutamate, α-ketoglutarate) via mass spectrometry to link glutamine utilization to TCA cycle activity .

- Note that L-alanyl-L-glutamine may yield different results due to delayed release kinetics compared to free L-glutamine .

Advanced Research Questions

Q. How can contradictory data on L-glutamine’s role in oxidative stress be resolved?

- Contradictions arise from cell type-specific responses. For example:

- In intestinal epithelial cells, L-glutamine enhances glutathione synthesis, reducing oxidative stress .

- In certain cancer cells, glutamine metabolism increases ROS production via NADPH oxidase activity .

- Address discrepancies by:

- Standardizing assay conditions (e.g., oxygen levels, glucose/glutamine ratios).

- Using isotopic tracing (e.g., ¹³C-glutamine) to track metabolic flux in real time .

Q. What experimental designs are optimal for studying L-glutamine’s immunomodulatory effects?

- Use primary immune cells (e.g., lymphocytes, macrophages) in culture systems with controlled glutamine availability.

- Assess functional outcomes:

- Proliferation : Measure ³H-thymidine incorporation in T-cells .

- Cytokine production : Quantify IL-2 or TNF-α via ELISA under glutamine-depleted conditions .

Q. How can researchers reconcile the dual role of L-glutamine as both a nutrient and a potential toxin in high concentrations?

- Dose-response studies : Establish thresholds for beneficial vs. toxic effects. For instance, >10 mM L-glutamine may induce ammonia toxicity in neuronal cultures .

- Mechanistic analysis : Use RNA-seq or CRISPR screens to identify genes (e.g., glutaminase, transporters) that modulate sensitivity .

- In vivo validation : Test findings in animal models with tissue-specific glutamine depletion (e.g., glutamine synthetase inhibitors) .

Methodological Challenges and Solutions

Q. What are the best practices for handling L-glutamine in anaerobic or hypoxic cell culture conditions?

- Pre-equilibrate media in hypoxia chambers to prevent oxidative degradation.

- Use gas-tight vials and anaerobic buffers to maintain consistency.

- Monitor dissolved oxygen and ammonia levels using microsensors .

Q. How can researchers account for batch-to-batch variability in commercial L-glutamine preparations?

- Request Certificates of Analysis (CoA) from suppliers to verify purity (>99% by HPLC) and endotoxin levels .

- Perform in-house validation via FTIR spectroscopy to detect contaminants (e.g., pyroglutamic acid) .

- Use pharmaceutical-grade standards (e.g., USP/PhEur-certified L-glutamine) for critical assays .

Safety and Compliance

Q. What are the occupational exposure limits for L-glutamine in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.